molecular formula C17H25NO2 B2761859 4-(4-Tert-butylphenoxy)-1-(dimethylamino)-1-penten-3-one CAS No. 477865-01-3

4-(4-Tert-butylphenoxy)-1-(dimethylamino)-1-penten-3-one

Cat. No. B2761859
CAS RN: 477865-01-3
M. Wt: 275.392
InChI Key: OIWYDLVSLDMSAD-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Tert-butylphenoxy)-1-(dimethylamino)-1-penten-3-one is a cyclic organic compound belonging to the class of compounds known as cyclic ethers. It is an important intermediate in the synthesis of various drugs and pharmaceuticals, and has been studied extensively in the scientific literature.

Scientific Research Applications

Extended Structures and Cation Selectivity

A study by Dinger and Scott (2000) on the synthesis of C3-symmetric tris(3,5-dialkyl-2-hydroxyphenyl)methanes, related to the structural framework of "4-(4-Tert-butylphenoxy)-1-(dimethylamino)-1-penten-3-one", revealed the potential for developing extended structures with specific cation selectivity. These compounds exhibited some selectivity for potassium cations, demonstrating their potential in selective cation binding and separation processes (Dinger & Scott, 2000).

Antioxidant Properties and Polymerization Inhibition

Lucarini et al. (2001) investigated the thermodynamic and kinetic properties of bisphenol antioxidants, which share structural similarities with "4-(4-Tert-butylphenoxy)-1-(dimethylamino)-1-penten-3-one". The study highlighted the moderate efficiency of these compounds as antioxidants and polymerization inhibitors, suggesting their application in enhancing the stability of polymers and other materials (Lucarini et al., 2001).

Ring-Opening Polymerization Initiators

Calvo, Davidson, and García-Vivó (2011) explored the use of sodium aryloxides, derived from compounds structurally related to "4-(4-Tert-butylphenoxy)-1-(dimethylamino)-1-penten-3-one", as initiators for the ring-opening polymerization of rac-lactide. This application demonstrates the potential of these compounds in polymer science, particularly in synthesizing biodegradable polymers (Calvo, Davidson, & García-Vivó, 2011).

Synthetic Applications in Organic Chemistry

Kozmin, He, and Rawal (2003) demonstrated the synthetic utility of "1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene" in a Diels-Alder reaction, showcasing the importance of such compounds in constructing complex organic molecules. This research indicates the broad applicability of "4-(4-Tert-butylphenoxy)-1-(dimethylamino)-1-penten-3-one" and related structures in organic synthesis (Kozmin, He, & Rawal, 2003).

Environmental Remediation

Zheng et al. (2020) studied the transformation of 4-tert-butylphenol, a structurally similar compound, in the ferrate(VI) oxidation process, suggesting potential environmental applications in water treatment and remediation. The study highlights the efficacy of such compounds in degrading persistent organic pollutants (Zheng et al., 2020).

properties

IUPAC Name

(E)-4-(4-tert-butylphenoxy)-1-(dimethylamino)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13(16(19)11-12-18(5)6)20-15-9-7-14(8-10-15)17(2,3)4/h7-13H,1-6H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWYDLVSLDMSAD-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenoxy)-1-(dimethylamino)-1-penten-3-one

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